molecular formula C12H11F4NO B2786215 (6R)-3,5,5-Trifluoro-6-(2-fluorophenyl)-6-methylpiperidin-2-one CAS No. 1957130-74-3

(6R)-3,5,5-Trifluoro-6-(2-fluorophenyl)-6-methylpiperidin-2-one

Cat. No.: B2786215
CAS No.: 1957130-74-3
M. Wt: 261.22
InChI Key: RUDNXXKXPOANBT-HCCKASOXSA-N
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Description

(6R)-3,5,5-Trifluoro-6-(2-fluorophenyl)-6-methylpiperidin-2-one is a fluorinated piperidine derivative This compound is of interest due to its unique structural features, which include multiple fluorine atoms and a piperidinone core

Chemical Reactions Analysis

Types of Reactions

(6R)-3,5,5-Trifluoro-6-(2-fluorophenyl)-6-methylpiperidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst in ethanol.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidinone derivatives with various functional groups.

Mechanism of Action

The mechanism of action of (6R)-3,5,5-Trifluoro-6-(2-fluorophenyl)-6-methylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to target proteins, potentially inhibiting their activity. This compound may interact with enzymes or receptors involved in key biological processes, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,5,5-Trifluoro-6-phenyl-6-methylpiperidin-2-one
  • 3,5,5-Trifluoro-6-(4-fluorophenyl)-6-methylpiperidin-2-one
  • 3,5,5-Trifluoro-6-(3-chlorophenyl)-6-methylpiperidin-2-one

Uniqueness

(6R)-3,5,5-Trifluoro-6-(2-fluorophenyl)-6-methylpiperidin-2-one is unique due to its specific stereochemistry and the presence of multiple fluorine atoms, which contribute to its distinct chemical and biological properties. The (6R) configuration may result in different biological activities compared to its (6S) counterpart .

Properties

IUPAC Name

(6R)-3,5,5-trifluoro-6-(2-fluorophenyl)-6-methylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F4NO/c1-11(7-4-2-3-5-8(7)13)12(15,16)6-9(14)10(18)17-11/h2-5,9H,6H2,1H3,(H,17,18)/t9?,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDNXXKXPOANBT-HCCKASOXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC(C(=O)N1)F)(F)F)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(C(CC(C(=O)N1)F)(F)F)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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